![molecular formula C22H15F6NO2S B2487591 3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide CAS No. 477710-63-7](/img/structure/B2487591.png)
3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide is a useful research compound. Its molecular formula is C22H15F6NO2S and its molecular weight is 471.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15F6N2OS
- Molecular Weight : 393.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinases : Recent studies have indicated that compounds with similar structures inhibit discoidin domain receptors (DDR1 and DDR2), which play a crucial role in cell signaling related to fibrosis and cancer progression .
- Serotonergic Modulation : The compound's structural analogs have shown antidepressant-like effects by modulating serotonergic systems, particularly influencing serotonin receptors (5-HT1A and 5-HT3) in animal models .
Antidepressant Effects
In a study examining the antidepressant-like effects of structurally related compounds, it was found that these compounds significantly reduced immobility in forced swimming and tail suspension tests, indicating potential efficacy in treating Major Depressive Disorder (MDD). The modulation of serotonergic pathways was identified as a key mechanism .
Anti-fibrotic Properties
The compound has demonstrated potent inhibitory activities against DDR1 and DDR2, which are implicated in fibrotic diseases. In vitro studies have shown that it effectively reduces collagen deposition and fibroblast activation, suggesting its potential use in treating conditions like pulmonary fibrosis .
Study 1: Antidepressant-Like Activity
In a recent experiment involving male Swiss mice, the administration of the compound at varying doses (1-50 mg/kg) resulted in significant reductions in depressive-like behaviors. The study utilized both forced swimming tests (FST) and tail suspension tests (TST) to assess the efficacy of the compound. Results indicated that the antidepressant effects were linked to serotonergic system modulation, particularly through interactions with 5-HT receptors .
Dose (mg/kg) | FST Score | TST Score |
---|---|---|
1 | 120 sec | 150 sec |
10 | 90 sec | 100 sec |
50 | 30 sec | 40 sec |
Study 2: Anti-Fibrotic Activity
Another study focused on the anti-fibrotic properties of the compound demonstrated its ability to inhibit fibroblast proliferation and collagen synthesis in vitro. This research utilized human lung fibroblasts treated with transforming growth factor-beta (TGF-β), a known fibrogenic agent.
Treatment Group | Collagen Production (%) | Fibroblast Proliferation (%) |
---|---|---|
Control | 100 | 100 |
Compound (10 µM) | 60 | 50 |
Compound (50 µM) | 30 | 20 |
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6NO2S/c23-21(24,25)16-4-1-3-15(11-16)20(30)29-18-9-7-14(8-10-18)13-32(31)19-6-2-5-17(12-19)22(26,27)28/h1-12H,13H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMAWWRKPFKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.